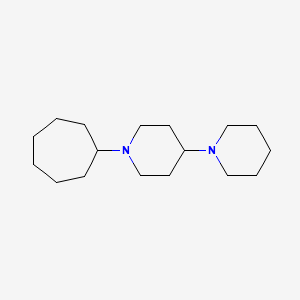

1-cycloheptyl-4-piperidin-1-ylpiperidine

Beschreibung

The exact mass of the compound 1'-cycloheptyl-1,4'-bipiperidine is 264.256549029 g/mol and the complexity rating of the compound is 244. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-cycloheptyl-4-piperidin-1-ylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cycloheptyl-4-piperidin-1-ylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-cycloheptyl-4-piperidin-1-ylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N2/c1-2-5-9-16(8-4-1)19-14-10-17(11-15-19)18-12-6-3-7-13-18/h16-17H,1-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDMLYPTBPIWHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N2CCC(CC2)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-cycloheptyl-4-piperidin-1-ylpiperidine

Preamble: Charting a Course for a Novel Chemical Entity

The compound 1-cycloheptyl-4-piperidin-1-ylpiperidine represents a novel chemical entity with a unique structural architecture. As of the current literature, its pharmacological profile and mechanism of action remain uncharacterized. This guide, therefore, is not a retrospective summary of established data but a prospective blueprint for its comprehensive in vitro investigation. We will leverage a structure-activity relationship (SAR) based approach, drawing parallels with known pharmacophores to formulate a cogent set of hypotheses. Subsequently, a multiphasic in vitro strategy will be detailed to systematically test these hypotheses, ultimately building a robust profile of the compound's mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage characterization of novel compounds.

Part 1: Structural Deconstruction and Mechanistic Hypothesis Formulation

The structure of 1-cycloheptyl-4-piperidin-1-ylpiperidine presents three key features that inform our initial hypotheses:

-

The Bis-Piperidine Core: The 4-(piperidin-1-yl)piperidine moiety is a recognized scaffold in medicinal chemistry. Such "bis-piperidine" structures are found in compounds targeting a variety of receptors and enzymes. Their conformational flexibility and the presence of two basic nitrogen atoms allow for diverse interactions with biological targets. Notably, piperidine and piperazine derivatives have been identified as high-affinity ligands for sigma receptors. Furthermore, tetracyclic bis-piperidine alkaloids isolated from marine sponges have demonstrated significant antiproliferative activities.

-

The N-Cycloheptyl Group: The large, lipophilic cycloheptyl group is a significant feature. Cycloalkyl substituents, such as the structurally similar cyclohexyl group, are often incorporated into drug candidates to enhance affinity and modulate selectivity. The replacement of a more flexible alkyl chain with a rigid cycloalkyl group can reduce the entropic penalty upon binding. N-cyclohexylpiperazine derivatives have shown high affinity for sigma-2 receptors. The size and lipophilicity of the cycloheptyl group suggest a potential interaction with a deep, hydrophobic pocket on a target protein.

-

Overall Physicochemical Properties: The molecule possesses two basic nitrogen atoms, which will be protonated at physiological pH. This cationic nature is a common feature of ligands for many G-protein coupled receptors (GPCRs) and ion channels, where they can form ionic bonds with acidic residues in the binding pocket.

Based on this structural analysis, we can formulate the following primary hypotheses for the mechanism of action of 1-cycloheptyl-4-piperidin-1-ylpiperidine:

-

Hypothesis A: High-affinity ligand for Sigma Receptors (σ1 and/or σ2). This is our primary hypothesis based on the presence of both the N-cycloalkyl and the bis-piperidine-like core, both of which are features of known sigma receptor ligands.

-

Hypothesis B: Ligand for CNS-related G-Protein Coupled Receptors (GPCRs). The overall structure is reminiscent of ligands for aminergic GPCRs, such as dopamine, serotonin, or opioid receptors.

-

Hypothesis C: Modulator of Ion Channels. The cationic nature of the molecule could facilitate interaction with the pores of various ion channels.

-

Hypothesis D: Enzyme Inhibition. Piperidine derivatives have been shown to inhibit a range of enzymes, including acetylcholinesterase and pancreatic lipase.

Part 2: A Phased In Vitro Strategy for Mechanistic Elucidation

We propose a three-phased approach to systematically investigate the in vitro mechanism of action.

Phase I: Broad Target Screening and Binding Affinity Determination

The initial step is to cast a wide net to identify the primary molecular targets of 1-cycloheptyl-4-piperidin-1-ylpiperidine.

Experimental Protocol: Broad Target Panel Screening

-

Objective: To identify potential molecular targets from a diverse range of protein classes.

-

Methodology:

-

Utilize a commercial fee-for-service broad target panel screening (e.g., Eurofins SafetyScreen, CEREP ExpresSProfile).

-

Submit the compound for screening at a single high concentration (e.g., 10 µM) against a panel of several hundred targets, including GPCRs, ion channels, transporters, and enzymes.

-

The output will be presented as a percentage inhibition or stimulation for each target.

-

-

Causality and Rationale: This unbiased approach allows for the discovery of unexpected targets and provides a broad overview of the compound's selectivity. A high-concentration single-point screen is a cost-effective method for initial hit identification.

Experimental Protocol: Radioligand Binding Assays for High-Priority Targets

-

Objective: To determine the binding affinity (Ki) of the compound for the highest-priority hypothesized targets (sigma-1 and sigma-2 receptors) and any significant hits from the broad panel screen.

-

Methodology:

-

Preparation of Membranes: Prepare cell membrane homogenates from tissues or cell lines endogenously or recombinantly expressing the target receptor (e.g., guinea pig brain for sigma-1, rat liver for sigma-2).

-

Competitive Binding Assay:

-

Incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., -pentazocine for sigma-1, [³H]-DTG in the presence of a sigma-1 masking agent for sigma-2) and a range of concentrations of the test compound (1-cycloheptyl-4-piperidin-1-ylpiperidine).

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Trustworthiness and Self-Validation: Each assay should include a known reference compound as a positive control to validate the assay performance. The determination of a full concentration-response curve provides robust data for affinity calculation.

The workflow for Phase I is illustrated in the following diagram:

Caption: Phase I Experimental Workflow.

Phase II: Functional Characterization of Target Interactions

Once high-affinity binding targets have been confirmed, the next phase is to determine the functional consequence of this binding. Is the compound an agonist, antagonist, or inverse agonist?

Experimental Protocol: GPCR Functional Assays (Example: cAMP Assay)

-

Objective: To determine if the compound modulates the activity of a Gs- or Gi-coupled GPCR for which it has binding affinity.

-

Methodology:

-

Cell Culture: Use a recombinant cell line (e.g., HEK293 or CHO) stably expressing the target GPCR.

-

Agonist Mode: Treat the cells with increasing concentrations of the test compound and measure the intracellular concentration of cyclic AMP (cAMP) using a suitable assay kit (e.g., HTRF, ELISA, or LANCE).

-

Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound, followed by stimulation with a known agonist at its EC80 concentration. Measure the inhibition of the agonist-induced cAMP response.

-

Data Analysis: Plot the cAMP response against the logarithm of the compound concentration. For agonist activity, determine the EC50 and Emax values. For antagonist activity, determine the IC50 value, which can be converted to a functional inhibition constant (Kb).

-

-

Causality and Rationale: Measuring the downstream second messenger (cAMP) provides a direct readout of receptor activation or inhibition. Performing the assay in both agonist and antagonist modes is crucial to fully characterize the compound's pharmacology.

Experimental Protocol: Sigma-1 Receptor Functional Assay (Modulation of NMDA Receptor Currents)

-

Objective: To assess the functional activity of the compound at the sigma-1 receptor. The sigma-1 receptor is known to modulate the function of other proteins, such as the NMDA receptor.

-

Methodology:

-

Cell Culture: Use primary neuronal cultures or a cell line co-expressing the sigma-1 receptor and NMDA receptors.

-

Electrophysiology: Using whole-cell patch-clamp electrophysiology, record the currents elicited by the application of NMDA.

-

Compound Application: Apply the test compound and observe its effect on the NMDA-induced currents. Sigma-1 receptor agonists often potentiate these currents.

-

Data Analysis: Quantify the change in the amplitude of the NMDA-induced current in the presence of the test compound.

-

-

Expertise and Experience: This is a technically demanding assay that provides high-quality functional data. The choice of this assay is based on the known role of sigma-1 receptors as modulator proteins.

A potential signaling pathway for a GPCR target is visualized below:

Caption: Hypothetical GPCR Signaling Pathway.

Phase III: Selectivity and Off-Target Profiling

The final phase of the in vitro characterization is to establish the selectivity of the compound.

Experimental Protocol: Selectivity Profiling

-

Objective: To determine the binding affinity and functional activity of the compound at a panel of receptors that are structurally or functionally related to the primary target(s).

-

Methodology:

-

Based on the results of Phase I and II, select a panel of relevant receptors. For example, if the primary target is the sigma-1 receptor, the panel should include the sigma-2 receptor and a selection of opioid, dopamine, and serotonin receptors.

-

Perform radioligand binding assays and functional assays (as described above) for each receptor in the selectivity panel.

-

-

Data Analysis and Presentation: Summarize the binding affinities (Ki) and functional potencies (EC50/IC50) in a table. Calculate selectivity ratios by dividing the Ki or EC50/IC50 for the off-target receptors by the Ki or EC50 for the primary target.

Part 3: Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format for easy comparison.

Table 1: Summary of In Vitro Pharmacological Profile of 1-cycloheptyl-4-piperidin-1-ylpiperidine

| Target | Binding Assay (Ki, nM) | Functional Assay | Potency (EC50/IC50, nM) | Efficacy (Emax, %) |

| Primary Target(s) | ||||

| Sigma-1 Receptor | Value | NMDA Current Potentiation | Value | Value |

| Sigma-2 Receptor | Value | Assay TBD | Value | Value |

| Selectivity Panel | ||||

| Dopamine D2 Receptor | Value | cAMP Assay | Value | Value |

| Serotonin 5-HT2A Receptor | Value | Calcium Flux Assay | Value | Value |

| µ-Opioid Receptor | Value | cAMP Assay | Value | Value |

| ... | ... | ... | ... | ... |

Interpretation:

The data compiled in this table will allow for a comprehensive understanding of the in vitro mechanism of action. High affinity (low nM Ki) for a specific target, coupled with potent functional activity (low nM EC50/IC50) and a significant selectivity margin (>100-fold) over other receptors, would strongly indicate the primary mechanism of action. The nature of the functional response (agonist, antagonist) will further define the compound's pharmacological profile. This complete dataset is essential for making informed decisions about the future development of 1-cycloheptyl-4-piperidin-1-ylpiperidine.

References

-

Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2021). pdCSM-GPCR: predicting potent GPCR ligands with graph-based signatures. Bioinformatics. [Link]

-

Berardi, F., Loiodice, F., & Tortorella, V. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Mini reviews in medicinal chemistry. [Link]

- Kwon, Y. E., Park, J. Y., No, K. T., Shin, J. H., Lee, S. K., Eun, J. S., Yang, J. H., Shin, T. Y., Kim, D. K., Chae, B. S., Leem, J. Y., & Kim, K

Pharmacological Profile of 1-Cycloheptyl-4-(piperidin-1-yl)piperidine Derivatives: A Technical Guide

Executive Summary

The evolution of Histamine H3 Receptor (H3R) antagonists has undergone a critical paradigm shift over the last two decades. First-generation ligands, modeled closely after endogenous histamine, relied heavily on an imidazole ring. While potent, these imidazole-based compounds (e.g., thioperamide) exhibited severe pharmacokinetic liabilities, including poor blood-brain barrier (BBB) penetration, off-target interactions with cytochrome P450 (CYP450) enzymes, and hERG channel toxicity 1.

To circumvent these issues, medicinal chemistry pivoted toward non-imidazole scaffolds. Among the most successful structural motifs is the 4-(piperidin-1-yl)piperidine core. When functionalized with a highly lipophilic cycloheptyl group, 1-cycloheptyl-4-(piperidin-1-yl)piperidine derivatives emerge as highly selective, brain-penetrant H3R inverse agonists. This whitepaper details the mechanistic pharmacology, structure-activity relationships (SAR), and self-validating experimental protocols required to profile this advanced class of neurotherapeutics.

Structural Causality & Receptor Kinetics

Overcoming the Imidazole Liability

The substitution of the imidazole ring with a basic piperidine-piperidine scaffold is not merely a biosteric replacement; it is a calculated pharmacokinetic optimization. The basic nitrogen of the distal piperidine is protonated at physiological pH. This protonated amine forms a critical salt bridge with the Asp114 (Asp3.32) residue located in Transmembrane Domain III (TM3) of the human H3R, an interaction absolutely required for receptor binding 2.

The Role of the Cycloheptyl Moiety

The proximal piperidine acts as a semi-rigid spacer, orienting the molecule within the orthosteric pocket. The addition of the cycloheptyl group serves two causal functions:

-

Hydrophobic Pocket Anchoring: The seven-membered aliphatic ring perfectly occupies a lipophilic sub-pocket near Glu206, enhancing binding affinity ( Ki ) through favorable van der Waals interactions.

-

BBB Permeability: By increasing the overall LogP of the molecule, the cycloheptyl ring ensures rapid partitioning across the blood-brain barrier, a mandatory requirement for central nervous system (CNS) targets 3.

Inverse Agonism and Constitutive Activity

The H3R is a Gαi/o-coupled receptor characterized by unusually high constitutive activity—meaning it actively suppresses neurotransmitter release even in the absence of endogenous histamine 4. 1-cycloheptyl-4-(piperidin-1-yl)piperidine derivatives act as inverse agonists . By binding to the receptor, they thermodynamically stabilize the inactive conformation (R), shifting the equilibrium away from the active state (R*). This blockade disinhibits the release of histamine, acetylcholine, and dopamine in the corticolimbic system.

H3R Signaling Pathway: Inverse agonism stabilizing the inactive receptor state.

Quantitative Pharmacological Profiling

To contextualize the potency of the 1-cycloheptyl-4-(piperidin-1-yl)piperidine scaffold, it must be benchmarked against both first-generation (thioperamide) and validated second-generation (pitolisant) clinical standards.

Table 1: Comparative Pharmacological Profile of H3R Ligands

| Compound Class / Ligand | Structural Motif | hH3R Affinity ( pKi ) | Inverse Efficacy ( Emax %) | BBB Penetration | Target Application |

| Thioperamide | Imidazole | 8.41 ± 0.12 | -45% | Poor (High Efflux) | Preclinical Tool |

| Pitolisant (Wakix) | Non-Imidazole (Ether) | 8.85 ± 0.08 | -55% | High | Narcolepsy |

| 1-Cycloheptyl-4-(pip-1-yl)pip | Non-Imidazole (Aliphatic) | 8.92 ± 0.10 | -62% | Very High | Cognitive Impairment |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the pharmacological profiling of these derivatives relies on two interconnected, self-validating assays. The radioligand binding assay confirms affinity (occupancy), while the GTPγS assay confirms efficacy (functional inverse agonism).

Protocol 1: Radioligand Binding Assay (Affinity Determination)

This assay determines the inhibition constant ( Ki ) by measuring the displacement of a known radiotracer.

-

Membrane Preparation: Homogenize CHO-K1 cells stably expressing the human H3R in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Causality: Ice-cold temperatures prevent proteolytic degradation of the receptor.

-

Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of the radioligand [3H] -Nα-methylhistamine, and varying concentrations of the cycloheptyl derivative ( 10−11 to 10−5 M).

-

Equilibration: Incubate the mixture at 25°C for 60 minutes to reach thermodynamic equilibrium.

-

Termination & Filtration: Rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI reduces non-specific binding of the highly lipophilic radioligand to the plastic and filter matrix.

-

Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity via liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.

Protocol 2: [35S]GTPγS Binding Assay (Functional Efficacy)

Because the H3R is constitutively active, inverse agonists will decrease the basal binding of GTP to the Gα subunit. The [35S]GTPγS assay is the gold standard for measuring this early-stage signaling event 5.

-

Assay Buffer Preparation: Prepare HEPES buffer (20 mM, pH 7.4) containing 100 mM NaCl, 10 mM MgCl2 , and 10 µg/mL saponin. Causality: Saponin permeabilizes the membrane vesicles, allowing the [35S]GTPγS to access the intracellularly localized G-proteins.

-

GDP Addition (Critical Step): Add 10 µM GDP to the buffer. Causality: GDP forces the G-proteins into the inactive state, reducing basal noise and maximizing the signal window required to observe inverse agonism.

-

Ligand Incubation: Incubate membranes with the 1-cycloheptyl-4-(piperidin-1-yl)piperidine derivative for 30 minutes at 30°C.

-

Radiotracer Addition: Add 0.1 nM [35S]GTPγS and incubate for an additional 30 minutes.

-

Filtration & Analysis: Terminate via rapid filtration over GF/B microplates. Measure radioactivity to determine the Emax (percentage decrease from basal activity).

Workflow for the[35S]GTPγS Binding Assay to determine functional inverse efficacy.

Therapeutic Horizon

The robust pharmacological profile of 1-cycloheptyl-4-(piperidin-1-yl)piperidine derivatives positions them as prime candidates for neurodegenerative and sleep-wake disorders. By avoiding the CYP450 inhibition inherent to imidazoles and maximizing BBB penetration via the cycloheptyl moiety, these compounds offer a safe, highly efficacious mechanism to upregulate cortical histamine. Current research heavily focuses on their application in treating excessive daytime sleepiness (EDS) in narcolepsy and reversing cognitive deficits in Alzheimer's disease and schizophrenia.

References

- Pitolisant hydrochloride. Histamine H(3)

- Non-imidazole-based histamine H3 receptor antagonists with anticonvulsant activity in different seizure models in male adult r

- Procognitive Properties of Drugs with Single and Multitargeting H3 Receptor Antagonist Activities. PMC / NIH.

- The[35S]GTPγS binding assay: Approaches and applications in pharmacology.

- The Histamine H3 Receptor: Structure, Pharmacology, and Function. ScienceDirect.

Sources

- 1. Portico [access.portico.org]

- 2. Procognitive Properties of Drugs with Single and Multitargeting H3 Receptor Antagonist Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-imidazole-based histamine H3 receptor antagonists with anticonvulsant activity in different seizure models in male adult rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Cycloheptyl-4-piperidin-1-ylpiperidine: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the novel chemical entity, 1-cycloheptyl-4-piperidin-1-ylpiperidine. As a compound of interest in contemporary medicinal chemistry, this guide details its chemical structure, molecular properties, a robust and detailed protocol for its synthesis via reductive amination, and a thorough characterization using advanced spectroscopic techniques. Furthermore, we delve into the potential pharmacological applications of this molecule, drawing insights from structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring new chemical scaffolds.

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, valued for its ability to impart favorable pharmacokinetic properties.[1] Specifically, the 4-aminopiperidine scaffold serves as a crucial building block in the development of various therapeutic agents, including those targeting the central nervous system (CNS) and viral entry pathways.[2][3] The introduction of an N-cycloalkyl substituent can further modulate the lipophilicity, metabolic stability, and receptor binding affinity of these molecules.[4] This guide focuses on the synthesis and characterization of a specific derivative, 1-cycloheptyl-4-piperidin-1-ylpiperidine, a compound that, while not extensively documented, holds potential as a novel scaffold for drug discovery. We present a scientifically grounded, theoretical, and practical framework for its preparation and analysis.

Chemical Structure and Molecular Properties

The fundamental characteristics of 1-cycloheptyl-4-piperidin-1-ylpiperidine are derived from its unique assembly of a cycloheptyl group attached to the nitrogen of a 4-(piperidin-1-yl)piperidine core.

Chemical Structure:

Table 1: Molecular Properties of 1-cycloheptyl-4-piperidin-1-ylpiperidine

| Property | Value |

| Molecular Formula | C₁₇H₃₂N₂ |

| Molecular Weight | 264.45 g/mol |

| IUPAC Name | 1-cycloheptyl-4-(piperidin-1-yl)piperidine |

| CAS Number | Not available |

Synthesis of 1-cycloheptyl-4-piperidin-1-ylpiperidine

The most direct and efficient synthetic route to 1-cycloheptyl-4-piperidin-1-ylpiperidine is through reductive amination.[5][6] This well-established method involves the reaction of a carbonyl compound, in this case, cycloheptanone, with a primary or secondary amine, 4-(piperidin-1-yl)piperidine, to form an iminium ion intermediate, which is then reduced in situ to the target amine.[7]

Rationale for Synthetic Approach

Reductive amination is the chosen method due to its high efficiency, operational simplicity, and the commercial availability of the starting materials. The use of a mild reducing agent like sodium triacetoxyborohydride [Na(OAc)₃BH] is particularly advantageous as it is selective for the reduction of the iminium ion in the presence of the unreacted ketone, thereby minimizing side reactions.[6]

Proposed Synthetic Workflow

The synthesis can be visualized as a two-step, one-pot process:

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

in vivo pharmacokinetics of 1-cycloheptyl-4-piperidin-1-ylpiperidine

An In-Depth Technical Guide to the In Vivo Pharmacokinetic Characterization of Novel Chemical Entities: A Case Study on 1-Cycloheptyl-4-piperidin-1-ylpiperidine

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Pharmacokinetics in Drug Discovery

In the journey of a novel chemical entity (NCE) from a laboratory curiosity to a potential therapeutic agent, the characterization of its in vivo pharmacokinetics (PK) is a pivotal and indispensable stage. Pharmacokinetics, often described as what the body does to a drug, governs the concentration of the compound that reaches the target site and, consequently, its efficacy and potential toxicity. This guide provides a comprehensive, technically-grounded framework for the in vivo pharmacokinetic evaluation of an NCE, using the example of 1-cycloheptyl-4-piperidin-1-ylpiperidine. While specific data for this compound is not publicly available, this document will serve as a detailed roadmap for researchers, scientists, and drug development professionals to design, execute, and interpret the necessary studies to elucidate its absorption, distribution, metabolism, and excretion (ADME) profile.

The structure of 1-cycloheptyl-4-piperidin-1-ylpiperidine, featuring a bulky, lipophilic cycloheptyl group and two basic piperidine rings, presents an interesting case for pharmacokinetic prediction and characterization. Its properties suggest potential for good membrane permeability but also a susceptibility to extensive metabolism. Understanding these characteristics is paramount for its progression as a potential drug candidate.

Part I: Pre-Clinical In Vivo Pharmacokinetic Study Design

A well-designed in vivo PK study is the cornerstone of a successful drug development program. The primary objective is to quantify the concentration of the parent drug and its major metabolites in biological matrices over time following administration. This data allows for the calculation of key PK parameters that inform dose selection, dosing regimen, and potential drug-drug interactions.

Animal Model Selection

The choice of animal model is a critical first step. Rodents, particularly mice and rats, are commonly used for initial PK screening due to their well-characterized physiology, cost-effectiveness, and ethical considerations. The selection should be justified based on the intended therapeutic area and any known species-specific metabolic pathways. For a novel compound like 1-cycloheptyl-4-piperidin-1-ylpiperidine, conducting studies in at least two species (one rodent and one non-rodent, e.g., dog or non-human primate) is often required by regulatory agencies for later stages of development.

Dose Formulation and Administration Route

The formulation must ensure the compound is solubilized and stable for administration. The choice of vehicle will depend on the physicochemical properties of the NCE. For 1-cycloheptyl-4-piperidin-1-ylpiperidine, its likely basic nature suggests that forming a salt (e.g., hydrochloride) may improve aqueous solubility. Common vehicles include saline, polyethylene glycol (PEG), and cyclodextrins.

The route of administration should align with the intended clinical use. Intravenous (IV) administration is crucial for determining fundamental PK parameters like clearance and volume of distribution, as it provides 100% bioavailability. Oral (PO) administration is the most common intended route for many drugs and is essential for assessing oral bioavailability.

Experimental Workflow for a Rodent PK Study

The following diagram outlines a typical workflow for an in vivo pharmacokinetic study in rodents.

Caption: Workflow of a typical rodent pharmacokinetic study.

Part II: Bioanalytical Method Development and Validation

The reliability of any PK study hinges on the quality of the bioanalytical method used to quantify the drug in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.

LC-MS/MS Method Development

A robust LC-MS/MS method for 1-cycloheptyl-4-piperidin-1-ylpiperidine would involve:

-

Tuning and Optimization: Direct infusion of a standard solution of the compound into the mass spectrometer to optimize the ionization source parameters and identify the precursor and product ions for selected reaction monitoring (SRM). Given the two basic nitrogen atoms, positive electrospray ionization (ESI+) would be the expected mode.

-

Chromatographic Separation: Development of a reverse-phase HPLC or UPLC method to separate the analyte from endogenous matrix components. A C18 column with a gradient elution of water and acetonitrile or methanol containing a small amount of formic acid (to aid ionization) would be a logical starting point.

-

Sample Preparation: An efficient extraction method is crucial to remove proteins and other interfering substances from the plasma or blood samples. Common techniques include protein precipitation (PPT) with acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice will depend on the required sensitivity and the physicochemical properties of the compound.

Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

| Parameter | Description |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. |

| Accuracy | The closeness of the determined value to the nominal concentration. |

| Precision | The degree of scatter between a series of measurements. |

| Calibration Curve | The relationship between the instrument response and known concentrations of the analyte. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. |

| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. |

Part III: Pharmacokinetic Data Analysis and Interpretation

Once the concentration-time data is obtained, it is analyzed using specialized software (e.g., Phoenix WinNonlin) to determine the key PK parameters. Non-compartmental analysis (NCA) is typically the first step.

Key Pharmacokinetic Parameters

The following table summarizes the essential PK parameters and their significance:

| Parameter | Description | Significance |

| Cmax | Maximum (peak) plasma concentration. | Related to efficacy and potential peak-concentration-related toxicity. |

| Tmax | Time to reach Cmax. | Indicates the rate of absorption. |

| AUC | Area under the plasma concentration-time curve. | Represents the total drug exposure over time. |

| t1/2 | Half-life. The time required for the plasma concentration to decrease by half. | Determines the dosing interval and the time to reach steady-state. |

| CL | Clearance. The volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination from the body. |

| Vd | Volume of distribution. The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. A large Vd suggests extensive tissue distribution. |

| F% | Bioavailability. The fraction of the administered dose that reaches the systemic circulation. | A critical parameter for oral drugs, influencing dose selection. |

Interpreting the Pharmacokinetic Profile of 1-Cycloheptyl-4-piperidin-1-ylpiperidine

Based on its structure, we can hypothesize a potential PK profile:

-

Absorption: The lipophilic nature of the cycloheptyl group may facilitate passive diffusion across the gut wall, potentially leading to good oral absorption. However, its basicity means its ionization state will change along the gastrointestinal tract, which can influence absorption.

-

Distribution: The lipophilicity and potential for binding to plasma proteins and tissues could result in a large volume of distribution (Vd), suggesting extensive distribution outside the bloodstream.

-

Metabolism: The piperidine rings and the cycloheptyl group are potential sites for metabolism, primarily via cytochrome P450 (CYP) enzymes in the liver. Common metabolic pathways could include N-dealkylation, hydroxylation, and oxidation. In vitro metabolism studies using liver microsomes or hepatocytes would be essential to identify the major metabolites and the CYP isoforms involved.

-

Excretion: The route of excretion (renal or biliary) will depend on the polarity of the parent compound and its metabolites. More polar metabolites are typically excreted via the kidneys.

The relationship between these core ADME processes is illustrated below.

Caption: Inter-relationship of ADME processes in vivo.

Part IV: Advanced Pharmacokinetic Studies

Beyond a single-dose PK study, a comprehensive evaluation of an NCE like 1-cycloheptyl-4-piperidin-1-ylpiperidine would involve:

-

Dose Proportionality Studies: Assessing whether PK parameters scale linearly with increasing doses.

-

Mass Balance Studies: Using a radiolabeled version of the compound (e.g., with 14C or 3H) to track all administered radioactivity and determine the primary routes of excretion.

-

Metabolite Identification and Profiling: Characterizing the chemical structures of major metabolites and determining their concentrations in plasma and excreta.

-

Tissue Distribution Studies: Using techniques like quantitative whole-body autoradiography (QWBA) to visualize and quantify the distribution of the compound and its metabolites in various tissues.

Conclusion

The in vivo pharmacokinetic characterization of a novel chemical entity such as 1-cycloheptyl-4-piperidin-1-ylpiperidine is a multi-faceted process that requires careful planning, robust bioanalytical methods, and insightful data interpretation. While specific data for this molecule is not available, the principles and methodologies outlined in this guide provide a comprehensive framework for its evaluation. By systematically investigating its absorption, distribution, metabolism, and excretion, researchers can build a complete pharmacokinetic profile that is essential for making informed decisions in the drug development process, ultimately determining its potential as a safe and effective therapeutic agent.

Metabolic Pathways of 1-Cycloheptyl-4-piperidin-1-ylpiperidine in Liver Microsomes: A Predictive and Methodological Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine moiety is a cornerstone in modern medicinal chemistry, valued for its ability to confer desirable physicochemical properties and engage with biological targets. The compound 1-cycloheptyl-4-piperidin-1-ylpiperidine represents a complex chemical architecture combining a bulky cycloalkyl group with a piperidinyl-piperidine core. Understanding its metabolic fate is critical for advancing any such candidate through the drug development pipeline. This guide provides a predictive analysis of the metabolic pathways for this compound class, grounded in established principles of drug metabolism, and details the robust experimental workflows required to elucidate these pathways using human liver microsomes (HLMs). As a self-validating system, the described protocols are designed to deliver clear, actionable data on metabolic stability, metabolite identification, and enzyme kinetics, thereby informing critical decisions in drug discovery and development.

Introduction: The Imperative of Metabolic Profiling

The liver is the primary organ of drug metabolism, equipped with a vast arsenal of enzymes designed to modify xenobiotics, rendering them more water-soluble for excretion.[1][2][3] The initial and often rate-limiting step in this process is Phase I metabolism, predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes.[4][5] For in vitro studies, human liver microsomes (HLMs)—vesicles of the endoplasmic reticulum isolated from hepatocytes—serve as a reliable, cost-effective, and high-throughput model that contains a rich concentration of these critical Phase I enzymes.[6][7][8]

Investigating the metabolic pathways of a novel chemical entity like 1-cycloheptyl-4-piperidin-1-ylpiperidine is not merely an academic exercise. It is a crucial step for:

-

Predicting In Vivo Clearance: The rate of metabolism in vitro provides an estimate of the intrinsic clearance (CLint), a key parameter for predicting how quickly the drug will be eliminated in humans.[9]

-

Identifying Potential Drug-Drug Interactions (DDIs): Pinpointing the specific CYP enzymes responsible for metabolism (e.g., CYP3A4, CYP2D6) is essential for predicting and avoiding harmful DDIs.[10][11]

-

Uncovering Active or Reactive Metabolites: Metabolism can produce derivatives with their own pharmacological activity or, conversely, toxic, reactive metabolites that can lead to adverse drug reactions.[12][13]

This guide will first predict the likely metabolic "soft spots" of 1-cycloheptyl-4-piperidin-1-ylpiperidine based on extensive literature on analogous structures, and then provide detailed methodologies to empirically validate these predictions.

Predicted Metabolic Landscape

While no specific data exists for 1-cycloheptyl-4-piperidin-1-ylpiperidine, its structure allows for a robust, evidence-based prediction of its metabolic fate. The primary routes of metabolism are anticipated to be oxidative reactions catalyzed by CYP enzymes, with CYP3A4 being a likely major contributor, as is common for many piperidine-containing therapeutics.[14][15][16][17]

Pathway I: N-Dealkylation

N-dealkylation is a quintessential metabolic pathway for compounds with substituted amines and is a dominant route for the metabolism of 4-aminopiperidine derivatives.[14][15] This reaction is initiated by CYP-mediated hydrogen atom abstraction from the carbon alpha to the nitrogen, followed by hydroxylation and subsequent cleavage.

-

Causality: The nitrogen atoms in the piperidine rings are electron-rich centers that readily interact with the active site of CYP enzymes. For many piperidine-containing drugs, CYP3A4 and CYP2D6 are the primary catalysts for this transformation.[10][15][18]

-

Predicted Metabolites:

-

N-decycloheptylation: Cleavage of the cycloheptyl group would yield 4-(piperidin-1-yl)piperidine.

-

Piperidine Ring Scission: Cleavage at the tertiary amine linking the two piperidine rings would result in the formation of 1-cycloheptylpiperidine and piperidine. This is mechanistically a form of N-dealkylation where the "alkyl" group is the second piperidine ring.

-

Pathway II: Hydroxylation of Alicyclic Rings

The hydroxylation of unactivated C-H bonds in alkyl and cycloalkyl moieties is a common metabolic transformation mediated by CYPs.[5][19][20][21] This process increases the polarity of the molecule, facilitating excretion.

-

Causality: The cycloheptyl and piperidine rings present multiple sites for oxidative attack. The regioselectivity of hydroxylation is often governed by sterics and the stability of the resulting carbon radical intermediate.[19] For cycloalkyl groups, hydroxylation at less sterically hindered positions is favored.[20]

-

Predicted Metabolites:

-

Cycloheptyl Hydroxylation: Addition of a hydroxyl group (-OH) to various positions on the cycloheptyl ring. Stereoselectivity is likely, favoring the formation of more stable trans isomers.[20]

-

Piperidine Ring Hydroxylation: Hydroxylation can occur at the 3- or 4-position of either piperidine ring. This can lead to further oxidation to form a ketone (oxo-piperidine), often proceeding through an iminium ion intermediate.[22]

-

Pathway III: Ring Contraction and Cleavage

While less common, more complex rearrangements such as ring contraction of piperidine structures have been documented.[23][24]

-

Causality: These reactions are initiated by CYP-mediated activation at the nitrogen atom, forming a radical intermediate that can undergo homolytic C-C bond cleavage.[23][24] This can lead to a ring-opened intermediate that subsequently re-forms a smaller, more stable ring system, such as a pyrrolidine.[16]

-

Predicted Metabolites: Formation of a pyrrolidine-containing structure derived from one of the piperidine rings. This is considered a minor pathway but should not be discounted during metabolite identification.

The following diagram summarizes the primary predicted metabolic pathways.

Caption: Predicted Phase I metabolic pathways of 1-cycloheptyl-4-piperidin-1-ylpiperidine.

Experimental Design for Metabolic Profiling

A multi-step experimental approach is required to fully characterize the metabolic profile. The following protocols represent a self-validating system, where data from one experiment informs the next.

Core Experimental Workflow

The overall process involves incubating the test compound with HLMs and necessary cofactors, followed by sample analysis to measure compound depletion and identify new metabolic products.

Caption: General experimental workflow for in vitro HLM metabolism studies.

Protocol 1: Metabolic Stability Assay

Objective: To determine the rate of disappearance of the parent compound and calculate its half-life (t½) and intrinsic clearance (CLint).

Materials:

-

Test Compound (10 mM stock in DMSO)

-

Pooled Human Liver Microsomes (20 mg/mL stock)

-

Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH Regenerating System (e.g., G6P, G6PD, NADP+)

-

Ice-cold Acetonitrile (ACN) containing an internal standard

-

96-well incubation plates and analytical plates

Step-by-Step Methodology:

-

Preparation: Prepare a working solution of the test compound at 100 µM in buffer. Prepare the HLM suspension to a final concentration of 0.5 mg/mL protein in buffer.

-

Pre-incubation: In an incubation plate, add 90 µL of the HLM suspension to each well. Add 1 µL of the test compound working solution (final concentration: 1 µM). Pre-incubate the plate at 37°C for 10 minutes with shaking.

-

Reaction Initiation: Initiate the metabolic reaction by adding 10 µL of the pre-warmed NADPH regenerating system to each well. This marks time zero (T0).

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding 200 µL of ice-cold ACN with internal standard to the respective wells. The T0 sample is quenched immediately after adding NADPH.

-

Controls: Include two critical controls:

-

No NADPH Control: Incubate the compound with HLMs for the longest time point without adding the NADPH system. This control validates that metabolism is CYP-dependent.

-

No HLM Control: Incubate the compound in buffer with NADPH but without microsomes. This control checks for non-enzymatic degradation.

-

-

Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new analytical plate and analyze using a validated LC-MS/MS method to quantify the remaining parent compound.

Data Analysis:

-

Plot the natural log of the percentage of parent compound remaining versus time.

-

The slope of the linear portion of this plot (k) is the elimination rate constant.

-

Half-life (t½) = 0.693 / k

-

Intrinsic Clearance (CLint, in µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

| Parameter | Formula | Typical Units | Significance |

| Half-life (t½) | 0.693 / k | minutes | Time for 50% of the compound to be metabolized. |

| Intrinsic Clearance (CLint) | (k) / [Protein] | µL/min/mg | Inherent metabolic capacity of the liver enzymes. |

Protocol 2: Metabolite Identification (MetID) Assay

Objective: To detect and structurally characterize the metabolites formed during incubation.

Methodology: This protocol is similar to the stability assay, but with key modifications to maximize metabolite formation and detection:

-

Higher Compound Concentration: Use a higher concentration of the test compound (e.g., 10 µM) to generate sufficient quantities of metabolites for detection.[25]

-

Higher Protein Concentration: A higher HLM concentration (e.g., 1 mg/mL) can be used.[25]

-

Longer Incubation: A single, longer incubation time (e.g., 60 or 120 minutes) is often used.

-

Analytical Method: The LC-MS/MS method is configured for non-targeted analysis, scanning for predicted metabolite masses and performing fragmentation (MS/MS) to aid in structural elucidation.[12][26][27]

Protocol 3: CYP450 Reaction Phenotyping

Objective: To identify the specific CYP isoform(s) responsible for the metabolism.

Causality: Knowing which enzyme is responsible is critical for predicting DDIs. If a drug is primarily metabolized by CYP3A4, co-administration with a strong CYP3A4 inhibitor (like ketoconazole) could dangerously increase its plasma concentration.[11][28]

Methodology: Two common approaches are used:

-

Chemical Inhibition: The stability assay is repeated in the presence of specific chemical inhibitors for major CYP enzymes (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6). A significant reduction in the metabolic rate in the presence of a specific inhibitor points to the involvement of that enzyme.[10][18]

-

Recombinant Enzymes: The compound is incubated separately with individual, recombinantly expressed human CYP enzymes (e.g., rCYP3A4, rCYP2D6). The enzyme that shows the highest rate of metabolism is identified as the primary contributor.[11][14]

Analytical Methodology and Data Interpretation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for these analyses due to its high sensitivity, selectivity, and ability to provide structural information.[9][26][29]

-

Parent Compound Quantification: A specific Multiple Reaction Monitoring (MRM) transition is developed for the parent compound and the internal standard. The peak area ratio is used to quantify the concentration at each time point.

-

Metabolite Identification:

-

Mass Filtering: The full scan data is searched for the exact masses of predicted metabolites (e.g., Parent +16 Da for hydroxylation, Parent - C7H12 for N-decycloheptylation).

-

Fragmentation Analysis: The MS/MS fragmentation pattern of a suspected metabolite is compared to that of the parent compound. A logical shift in fragment masses can confirm the site of modification. For example, if a fragment corresponding to the cycloheptyl portion of the parent molecule shifts by +16 Da in a metabolite, this confirms hydroxylation on the cycloheptyl ring.

-

Implications for Drug Development

The results from this comprehensive in vitro assessment directly influence the trajectory of a drug candidate.

-

High In Vitro Clearance (t½ < 15 min): Suggests the compound may have a short half-life in vivo, potentially requiring frequent dosing. Medicinal chemists may seek to modify the structure at the metabolic soft spot to improve stability.[25]

-

Metabolism by a Single CYP Isoform: Represents a higher risk for DDIs, especially if the enzyme is CYP3A4 or CYP2D6, which are involved in the metabolism of many common drugs.[18]

-

Formation of Reactive Metabolites: Detection of unstable intermediates (e.g., iminium ions) through trapping experiments (e.g., with potassium cyanide or glutathione) is a significant safety red flag that may halt development.[12][13]

-

Metabolism by Multiple CYPs: Indicates a lower risk for clinically significant DDIs, as inhibition of one pathway may be compensated by others.[18]

By systematically applying the predictive and experimental principles outlined in this guide, researchers can build a robust metabolic profile for 1-cycloheptyl-4-piperidin-1-ylpiperidine or any novel chemical entity, ensuring that only the most promising and safest candidates advance toward clinical development.

References

-

Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). ACS Medicinal Chemistry Letters. [Link]

-

Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. (2020). Dalton Transactions. [Link]

-

Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. (2006). Drug Metabolism and Disposition. [Link]

-

In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022). IntechOpen. [Link]

-

Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. (1991). Drug Metabolism and Disposition. [Link]

-

Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). PMC. [Link]

-

Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. (2020). PMC. [Link]

-

In vitro drug metabolism: for the selection of your lead compounds. (N.d.). MTTlab. [Link]

-

Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry. (2016). PMC. [Link]

-

Advanced in vitro metabolic stability assays for drug discovery. (N.d.). Nuvisan. [Link]

-

In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. [Link]

-

Multiple cytochrome P450 enzymes responsible for the oxidative metabolism of the substituted (S)-3-phenylpiperidine, (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, in human liver microsomes. (2002). Drug Metabolism and Disposition. [Link]

-

Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. (2020). RSC Publishing. [Link]

-

In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022). ResearchGate. [Link]

-

In vitro drug metabolism using liver microsomes. (2004). Current Protocols in Pharmacology. [Link]

-

In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. (N.d.). SpringerLink. [Link]

-

Metabolic-hydroxy and carboxy functionalization of alkyl moieties in drug molecules. (2020). Preprints.org. [Link]

-

CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. (2024). MDPI. [Link]

-

Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism. (2025). PMC. [Link]

-

Deciphering Key Interactions of Ligands with CYP3A4-Template* system. (N.d.). PMC. [Link]

-

Hydroxylation: Organic Chemistry II Study Guide. (2025). Fiveable. [Link]

-

Major pathways of alfentanil metabolism in vitro: piperidine... (N.d.). ResearchGate. [Link]

-

Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. (2018). MDPI. [Link]

-

In vitro metabolism of piperaquine is primarily mediated by CYP3A4. (2012). eScholarship. [Link]

-

In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. (N.d.). MDPI. [Link]

-

Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. (N.d.). PMC. [Link]

-

Metabolism and metabolic inhibition of cilnidipine in human liver microsomes. (N.d.). Acta Pharmacologica Sinica. [Link]

-

Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (2017). PMC. [Link]

-

Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. (2018). eScholarship. [Link]

-

A general overview of the major metabolic pathways. (N.d.). Universidade Fernando Pessoa. [Link]

-

Metabolic functions of the liver. (2023). Deranged Physiology. [Link]

-

Amino Acid Metabolism in Liver Mitochondria: From Homeostasis to Disease. (2025). MDPI. [Link]

-

Metabolic pathway. (N.d.). Wikipedia. [Link]

-

Energy Metabolism in the Liver. (N.d.). PMC. [Link]

Sources

- 1. A general overview of the major metabolic pathways [homepage.ufp.pt]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Energy Metabolism in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mttlab.eu [mttlab.eu]

- 5. fiveable.me [fiveable.me]

- 6. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]

- 7. researchgate.net [researchgate.net]

- 8. In vitro drug metabolism using liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nuvisan.com [nuvisan.com]

- 10. researchgate.net [researchgate.net]

- 11. escholarship.org [escholarship.org]

- 12. Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway elucidation and in silico toxicity studies of its metabolites - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Multiple cytochrome P450 enzymes responsible for the oxidative metabolism of the substituted (S)-3-phenylpiperidine, (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. preprints.org [preprints.org]

- 21. Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 24. experts.umn.edu [experts.umn.edu]

- 25. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]

- 28. cdn.amegroups.cn [cdn.amegroups.cn]

- 29. Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis and Purification Protocol for 1-Cycloheptyl-4-(piperidin-1-yl)piperidine

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Application Area: Pharmaceutical Intermediates, Histamine H3-Receptor Antagonist Research, Heterocyclic Building Blocks

Executive Summary & Chemical Context

The compound 1-cycloheptyl-4-(piperidin-1-yl)piperidine is a highly lipophilic, bicyclic tertiary amine scaffold frequently utilized in medicinal chemistry. Derivatives containing the 4-(piperidin-1-yl)piperidine moiety are prominent in neuropharmacology, specifically as core pharmacophores in the development of Histamine H3-receptor antagonists and various kinase inhibitors [1].

This application note details a robust, scalable, and high-yielding protocol for synthesizing 1-cycloheptyl-4-(piperidin-1-yl)piperidine via a direct reductive amination pathway. By utilizing sodium triacetoxyborohydride (STAB, NaBH(OAc)3 ) as the reducing agent, this protocol ensures high chemoselectivity, minimizing the direct reduction of the sterically hindered cycloheptanone precursor[2].

Mechanistic Rationale & Experimental Design

The synthesis relies on the condensation of 4-(piperidin-1-yl)piperidine with cycloheptanone to form an intermediate iminium ion, followed by in situ hydride transfer.

Causality in Reagent Selection:

-

Reducing Agent ( NaBH(OAc)3 ): Unlike sodium borohydride ( NaBH4 ), which rapidly reduces ketones to alcohols, STAB is a mild reducing agent. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making it unreactive toward cycloheptanone at room temperature, yet highly reactive toward the more electrophilic iminium ion intermediate [2].

-

Catalyst (Acetic Acid): Cycloheptanone is sterically hindered, which slows down the initial nucleophilic attack by the secondary amine. The addition of exactly 1.0 equivalent of glacial acetic acid serves a dual purpose: it acts as a Brønsted acid to protonate the ketone carbonyl (enhancing electrophilicity) and facilitates the dehydration step to drive iminium ion formation [2].

-

Solvent (1,2-Dichloroethane - DCE): DCE is chosen over dichloromethane (DCM) due to its slightly higher boiling point and superior solubility profile for the triacetoxyborohydride complex, ensuring a homogeneous reaction mixture.

Workflow Visualization

Workflow for the reductive amination synthesis of 1-cycloheptyl-4-(piperidin-1-yl)piperidine.

Quantitative Data & Reagent Stoichiometry

The following table outlines the optimized stoichiometric ratios for a standard 10 mmol scale synthesis.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |

| 4-(piperidin-1-yl)piperidine [3] | 168.28 | 1.0 | 1.68 g (10 mmol) | Amine Nucleophile |

| Cycloheptanone | 112.17 | 1.1 | 1.23 g (11 mmol) | Ketone Electrophile |

| Glacial Acetic Acid | 60.05 | 1.0 | 0.57 mL (10 mmol) | Acid Catalyst |

| NaBH(OAc)3 (STAB) | 211.94 | 1.5 | 3.18 g (15 mmol) | Reducing Agent |

| 1,2-Dichloroethane (DCE) | 98.96 | N/A | 40 mL | Solvent |

Step-by-Step Synthesis Protocol

Note: This protocol must be executed in a professional laboratory environment under a certified chemical fume hood. Standard PPE (lab coat, safety goggles, nitrile gloves) is mandatory.

Phase 1: Reaction Setup and Iminium Formation

-

Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(piperidin-1-yl)piperidine (1.68 g, 10.0 mmol).

-

Solvation: Dissolve the amine in anhydrous 1,2-dichloroethane (30 mL). Ensure the atmosphere is purged with dry Nitrogen ( N2 ) or Argon to prevent moisture-induced hydrolysis of the intermediate.

-

Electrophile Addition: Inject cycloheptanone (1.23 g, 11.0 mmol) dropwise via syringe over 2 minutes.

-

Catalysis: Add glacial acetic acid (0.57 mL, 10.0 mmol) to the stirring mixture.

-

Equilibration: Allow the reaction mixture to stir at room temperature (20-25 °C) for 30 minutes. Rationale: This pre-stirring period allows the equilibrium to shift toward the iminium ion prior to the introduction of the hydride source, maximizing the conversion rate.

Phase 2: Reduction

-

Hydride Addition: Weigh out sodium triacetoxyborohydride (3.18 g, 15.0 mmol). Add the STAB to the reaction mixture portion-wise over 10 minutes. Rationale: Portion-wise addition mitigates any mild exothermic effects and prevents the clumping of the reagent, ensuring a homogeneous dispersion.

-

Reaction Progression: Wash the residual STAB from the funnel with the remaining 10 mL of anhydrous DCE. Seal the flask under a nitrogen balloon and stir vigorously at room temperature for 12 to 16 hours.

-

Monitoring: Monitor the reaction via TLC (Silica gel, 90:9:1 DCM:MeOH: NH4OH ) or LC-MS. The reaction is deemed complete when the primary amine spot is completely consumed.

Phase 3: Quenching and Work-up

-

Quenching: Carefully quench the reaction by slowly adding 30 mL of saturated aqueous sodium bicarbonate ( NaHCO3 ). Rationale: STAB is moisture-sensitive; the aqueous base neutralizes the acetic acid and decomposes unreacted borohydride species, releasing mild CO2 gas.

-

Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane ( 3×20 mL).

-

Washing & Drying: Combine the organic extracts and wash with brine (30 mL). Dry the organic phase over anhydrous sodium sulfate ( Na2SO4 ).

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous, pale-yellow oil.

Phase 4: Purification

-

Chromatography: Purify the crude residue via flash column chromatography on silica gel. Because the target molecule is a highly basic diamine, standard silica will cause severe tailing.

-

Eluent System: Use a gradient elution of Dichloromethane : Methanol : Aqueous Ammonia (from 100:0:0 to 90:9:1). Rationale: The addition of 1% aqueous ammonia ( NH4OH ) deactivates the acidic silanol groups on the silica gel, preventing irreversible binding of the tertiary amines and resulting in sharp elution bands.

-

Isolation: Combine the pure fractions and concentrate in vacuo to afford 1-cycloheptyl-4-(piperidin-1-yl)piperidine. (Typical yield: 75-85%).

References

- World Intellectual Property Organization. (2005).

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 78248, 4-(1-Piperidinyl)piperidine. PubChem.[Link]

Application Note: A Validated HPLC Quantification Method for 1-Cycloheptyl-4-piperidin-1-ylpiperidine

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1-cycloheptyl-4-piperidin-1-ylpiperidine. Due to the analyte's lack of a native chromophore, a pre-column derivatization step using 4-toluenesulfonyl chloride is employed to facilitate sensitive UV detection. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines to ensure its suitability for use in research and quality control environments within the pharmaceutical industry.[1][2][3][4][5][6][7][8][9][10]

Introduction

1-cycloheptyl-4-piperidin-1-ylpiperidine is a tertiary amine containing two saturated heterocyclic rings. Accurate and precise quantification of such compounds is critical in various stages of drug development, from discovery and process optimization to final product quality control. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds.[11] However, the successful application of HPLC for quantification relies on the presence of a chromophore in the analyte for UV-Vis detection.

The target analyte, 1-cycloheptyl-4-piperidin-1-ylpiperidine, lacks a significant UV-absorbing moiety, presenting a challenge for direct HPLC-UV analysis. To overcome this, a pre-column derivatization strategy is implemented. This involves reacting the analyte with a derivatizing agent to introduce a chromophore, thereby rendering it detectable by UV spectrophotometry.[12][13][14][15] This application note describes a method that utilizes 4-toluenesulfonyl chloride (tosyl chloride) to derivatize the secondary amine functionality within the piperidine ring, creating a highly UV-active derivative.

The subsequent chromatographic separation is achieved on a C18 stationary phase, a common choice for non-polar to moderately polar compounds.[12][16][17] The method is validated to demonstrate its linearity, accuracy, precision, specificity, and robustness, ensuring it is fit for its intended purpose.

Method Development Rationale

The logical approach to developing this quantification method is outlined below. The primary consideration is the analyte's chemical structure and its inherent lack of a UV chromophore, which dictates the necessity of a derivatization step.

Caption: Logical workflow for HPLC method development.

Experimental Protocol

Materials and Reagents

-

1-cycloheptyl-4-piperidin-1-ylpiperidine reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (reagent grade)

-

4-Toluenesulfonyl chloride (≥98%)

-

Sodium bicarbonate

-

Methanol (HPLC grade)

Instrumentation and Chromatographic Conditions

The following table summarizes the instrumental setup and chromatographic conditions for the analysis.

| Parameter | Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Detector | UV-Vis Detector |

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) (68:32, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 228 nm |

| Injection Volume | 20 µL |

Standard and Sample Preparation

3.3.1. Standard Stock Solution (1000 µg/mL)

-

Accurately weigh approximately 25 mg of 1-cycloheptyl-4-piperidin-1-ylpiperidine reference standard into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with methanol. This is the standard stock solution.

3.3.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the standard stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

3.3.3. Sample Preparation

-

Accurately weigh a sample containing approximately 25 mg of 1-cycloheptyl-4-piperidin-1-ylpiperidine into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with methanol.

-

Filter the solution through a 0.45 µm syringe filter prior to derivatization.

Pre-Column Derivatization Protocol

The following diagram illustrates the workflow for the pre-column derivatization of both standards and samples.

Sources

- 1. fda.gov [fda.gov]

- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]

- 3. fda.gov [fda.gov]

- 4. propharmagroup.com [propharmagroup.com]

- 5. Federal Register :: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability [federalregister.gov]

- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 8. youtube.com [youtube.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. ICH Official web site : ICH [ich.org]

- 11. Analytical quantification of active ingredients using HPLC | LITE [lite.lstmed.ac.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. Separation of Piperidine, 1-dodecyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. Separation of Piperidine, 1-cyclohexyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Application Note: Comprehensive NMR Spectroscopic Characterization of 1-Cycloheptyl-4-piperidin-1-ylpiperidine

Introduction

1-Cycloheptyl-4-piperidin-1-ylpiperidine is a saturated heterocyclic compound featuring a disubstituted piperidine core. The piperidine moiety is a prevalent scaffold in medicinal chemistry, and understanding the precise stereochemistry and connectivity of its derivatives is critical for structure-activity relationship (SAR) studies. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous structural determination of such molecules in solution.[1]

This guide explains the causality behind the experimental choices, from sample preparation to the selection of a multi-dimensional NMR strategy. The combination of ¹H, ¹³C, DEPT, COSY, and HSQC experiments provides a complete and self-validating dataset, ensuring high confidence in the final structural assignment.

Molecular Structure and Atom Numbering

To facilitate a clear and systematic analysis of the NMR spectra, a standardized numbering system for the carbon and hydrogen atoms of 1-cycloheptyl-4-piperidin-1-ylpiperidine is essential. The diagram below illustrates the molecular structure with each unique carbon and its attached protons labeled. Due to molecular symmetry, several positions are chemically equivalent.

Caption: Molecular structure and atom numbering scheme for analysis.

Experimental Protocols and Workflow

A systematic workflow ensures that high-quality, reproducible data is collected, leading to a confident structural assignment.

Caption: Experimental workflow from sample preparation to structure elucidation.

Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum.[2] Proper sample preparation is critical to avoid broad lines and artifacts that can obscure useful information.[2]

-

Analyte Quantity: Weigh approximately 10-20 mg of 1-cycloheptyl-4-piperidin-1-ylpiperidine for ¹H NMR and 2D experiments. For a dedicated ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended.[2][3]

-

Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. Use approximately 0.6-0.7 mL of solvent.[4][5] Deuterated solvents are necessary for the spectrometer's deuterium lock system.[3]

-

Dissolution: Dissolve the sample in the deuterated solvent in a small, clean vial before transferring it to the NMR tube.[2][3] This allows for effective mixing and visual confirmation of complete dissolution.

-

Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube.[2] Do not use cotton wool, as it can leach impurities.

-

Internal Standard: Tetramethylsilane (TMS) is often pre-added to commercial deuterated solvents and serves as the internal reference standard (δ = 0.00 ppm).[6][7]

NMR Data Acquisition

Spectra should be acquired on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR to ensure adequate signal dispersion.

-

¹H NMR Spectroscopy:

-

Purpose: To determine the number of unique proton environments, their integration (relative number of protons), and their coupling patterns (multiplicity).

-

Typical Parameters:

-

Number of Scans: 16-32

-

Relaxation Delay (d1): 1-2 seconds

-

Pulse Width: ~30-45 degrees[6]

-

-

-

¹³C{¹H} NMR Spectroscopy:

-

Purpose: To determine the number of unique carbon environments. The spectrum is typically acquired with proton decoupling to produce sharp singlets for each carbon.

-

Typical Parameters:

-

Number of Scans: 1024-4096 (due to the low natural abundance and sensitivity of ¹³C)

-

Relaxation Delay (d1): 2 seconds

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

-

-

-

DEPT-135 Spectroscopy:

-

Purpose: Distortionless Enhancement by Polarization Transfer (DEPT) is used to differentiate carbon signals based on the number of attached protons.[8][9] In a DEPT-135 experiment, CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks.[10][11][12] Quaternary carbons are not observed.

-

Typical Parameters: Similar to ¹³C NMR, but with a DEPT-135 pulse program.

-

-

¹H-¹H COSY (Correlation Spectroscopy):

-

Purpose: A 2D experiment that identifies protons that are spin-spin coupled to each other, typically through two or three bonds.[13][14] Cross-peaks in the 2D map connect protons that are neighbors in the molecular structure.[15][16]

-

Typical Parameters: Standard gradient-selected COSY (e.g., cosygpqf).

-

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: A 2D experiment that correlates protons with the carbons to which they are directly attached (one-bond C-H correlation).[1][17][18] This is a highly sensitive method for definitively linking proton signals to their corresponding carbon signals.[18][19]

-

Typical Parameters: Standard gradient-selected HSQC (e.g., hsqcedetgpsisp2.2).

-

Spectral Data Analysis and Interpretation

The following section details the expected NMR signals for 1-cycloheptyl-4-piperidin-1-ylpiperidine based on its structure and established chemical shift principles.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show several overlapping multiplets in the aliphatic region (δ 1.0–3.0 ppm). The influence of the nitrogen atoms will cause adjacent protons to shift downfield.[7][20]

-

Piperidine Rings:

-